molecular formula C18H26BrNO2 B11831793 1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-

1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-

Cat. No.: B11831793
M. Wt: 368.3 g/mol
InChI Key: HGSSIETWJAFVCE-FUJDEKNSSA-N
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Description

1,6-Dioxa-4-azaspiro[44]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)- typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the bromomethyl, dimethyl, and phenyl groups through various substitution reactions. Common reagents used in these reactions include bromine, methyl iodide, and phenyl magnesium bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)- undergoes various chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or cyanides to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

Scientific Research Applications

1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)- involves its interaction with specific molecular targets and pathways. The compound’s bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. Additionally, the spirocyclic structure may enable the compound to interact with specific receptors or ion channels, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxa-4-azaspiro[4.4]nonane derivatives: Compounds with similar spirocyclic cores but different substituents.

    Spirocyclic amines: Compounds with similar spirocyclic structures but different functional groups.

    Phenyl-substituted spirocycles: Compounds with phenyl groups attached to spirocyclic cores.

Uniqueness

1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)- is unique due to its combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H26BrNO2

Molecular Weight

368.3 g/mol

IUPAC Name

(2S,3S,5R,7S,9S)-7-(bromomethyl)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonane

InChI

InChI=1S/C18H26BrNO2/c1-12(2)16-10-15(11-19)21-18(16)20(4)13(3)17(22-18)14-8-6-5-7-9-14/h5-9,12-13,15-17H,10-11H2,1-4H3/t13-,15-,16-,17+,18-/m0/s1

InChI Key

HGSSIETWJAFVCE-FUJDEKNSSA-N

Isomeric SMILES

C[C@H]1[C@@H](O[C@]2(N1C)[C@@H](C[C@H](O2)CBr)C(C)C)C3=CC=CC=C3

Canonical SMILES

CC1C(OC2(N1C)C(CC(O2)CBr)C(C)C)C3=CC=CC=C3

Origin of Product

United States

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